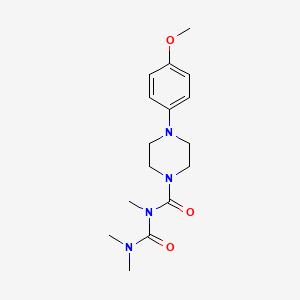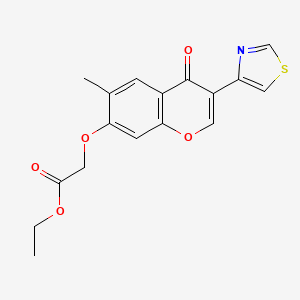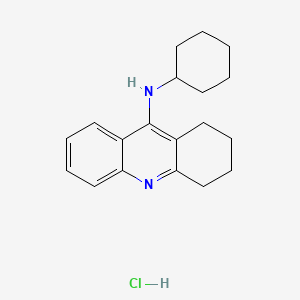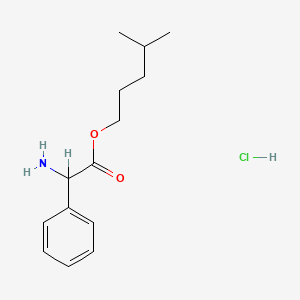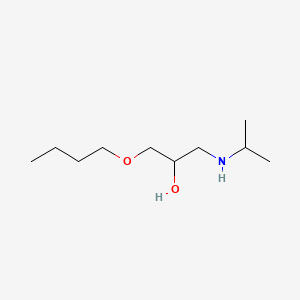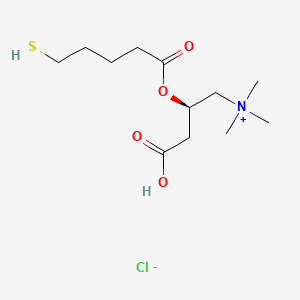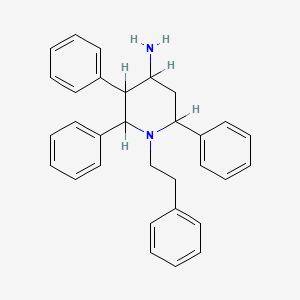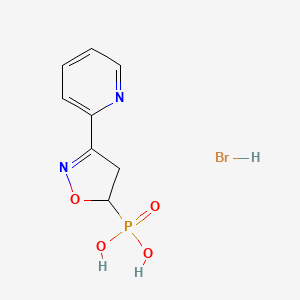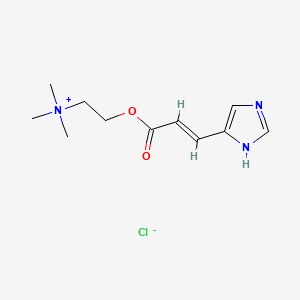
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea is a complex organic compound with a unique structure that includes a benzofuran ring, piperidine moiety, and urea functionality. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Piperidine Moiety: This step involves the reaction of the benzofuran intermediate with a piperidine derivative under basic conditions.
Attachment of the Urea Group: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction could produce amine-substituted compounds.
Applications De Recherche Scientifique
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl)benzamide
- N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl)-2-methylpropanamide chloride
- N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl)formamide chloride
Uniqueness
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
102433-26-1 |
|---|---|
Formule moléculaire |
C19H29N3O5 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
1-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-2,3-dihydro-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C19H29N3O5/c1-20-19(23)21-14-15(24-2)13-7-11-26-16(13)18(25-3)17(14)27-12-10-22-8-5-4-6-9-22/h4-12H2,1-3H3,(H2,20,21,23) |
Clé InChI |
TVYUIAOBFBNPLB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCC3)OC)OCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


